Cas no 1698677-78-9 (1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine)

1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine
- 1698677-78-9
- 1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine
- EN300-1110134
-
- インチ: 1S/C10H9BrFN3/c11-9-5-8(12)2-1-7(9)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)
- InChIKey: GAOWVLABAMOGIE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CN1C=CN=C1N)F
計算された属性
- 精确分子量: 268.99639g/mol
- 同位素质量: 268.99639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 43.8Ų
1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110134-0.05g |
1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine |
1698677-78-9 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
Enamine | EN300-1110134-1.0g |
1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine |
1698677-78-9 | 1g |
$943.0 | 2023-06-10 | ||
Enamine | EN300-1110134-2.5g |
1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine |
1698677-78-9 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1110134-10.0g |
1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine |
1698677-78-9 | 10g |
$4052.0 | 2023-06-10 | ||
Enamine | EN300-1110134-1g |
1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine |
1698677-78-9 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1110134-5g |
1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine |
1698677-78-9 | 95% | 5g |
$2028.0 | 2023-10-27 | |
Enamine | EN300-1110134-0.25g |
1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine |
1698677-78-9 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
Enamine | EN300-1110134-0.5g |
1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine |
1698677-78-9 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
Enamine | EN300-1110134-5.0g |
1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine |
1698677-78-9 | 5g |
$2732.0 | 2023-06-10 | ||
Enamine | EN300-1110134-0.1g |
1-[(2-bromo-4-fluorophenyl)methyl]-1H-imidazol-2-amine |
1698677-78-9 | 95% | 0.1g |
$615.0 | 2023-10-27 |
1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amineに関する追加情報
1-(2-Bromo-4-Fluorophenyl)methyl-1H-imidazol-2-amine: A Comprehensive Overview
The compound 1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine, with CAS No. 1698677-78-9, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a fluorine atom, and an imidazole ring in a specific spatial arrangement. The presence of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for various applications.
The synthesis of 1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine typically involves multi-step organic reactions, often utilizing bromination and fluorination techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its imidazole ring is known to exhibit bioisosteric properties, making it a suitable candidate for drug design targeting various therapeutic areas. For instance, studies have demonstrated its potential as an intermediate in the synthesis of anticancer agents, where its bromine and fluorine substituents contribute to enhanced pharmacokinetic profiles.
Recent studies have also highlighted the role of 1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine in materials science. Its ability to form stable coordination complexes has led to its investigation as a building block for metal-organic frameworks (MOFs) and other porous materials. These materials hold potential applications in gas storage, catalysis, and sensing technologies.
The chemical stability and reactivity of this compound are influenced by its electronic structure. The bromine atom at the 2-position and the fluorine atom at the 4-position on the phenyl ring create a unique electronic environment that enhances its reactivity towards nucleophilic substitutions and electrophilic aromatic substitutions. This makes it an attractive substrate for further functionalization in organic synthesis.
In terms of biological activity, 1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine has been evaluated for its potential as an antimicrobial agent. Initial assays suggest moderate activity against Gram-positive bacteria, with further optimization expected to enhance its efficacy. Additionally, its ability to modulate enzyme activity makes it a candidate for enzyme inhibition studies.
The environmental impact of this compound is another area of interest. Researchers have investigated its biodegradation pathways under various conditions, aiming to develop sustainable methods for its disposal. Results indicate that under aerobic conditions, the compound undergoes partial mineralization, though further studies are required to fully understand its environmental fate.
In conclusion, 1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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